2-[(2,3-Dimethylanilino)methyl]phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.3g/mol |
IUPAC Name |
2-[(2,3-dimethylanilino)methyl]phenol |
InChI |
InChI=1S/C15H17NO/c1-11-6-5-8-14(12(11)2)16-10-13-7-3-4-9-15(13)17/h3-9,16-17H,10H2,1-2H3 |
InChI Key |
LKMUKMVVBSRNDX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NCC2=CC=CC=C2O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC=CC=C2O)C |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 2,3 Dimethylanilino Methyl Phenol
Direct Aminomethylation Approaches via Mannich-Type Reactions
The most direct and widely employed method for synthesizing 2-[(2,3-Dimethylanilino)methyl]phenol is the Mannich reaction. This three-component condensation involves an active hydrogen compound (phenol), an aldehyde (typically formaldehyde), and a secondary amine (2,3-dimethylaniline). wikipedia.org The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which is then attacked by the electron-rich phenol (B47542) ring, leading to the aminomethylated product. wikipedia.orgscitepress.org
Exploration of Catalyst Systems (e.g., Copper(I) Chloride, Copper(II), Ruthenium)
The efficiency and selectivity of the Mannich reaction can be significantly enhanced through catalysis. Various transition metal catalysts have been explored to facilitate the C-N and C-C bond formations inherent in this process.
Copper(I) and Copper(II) Catalysts: Copper catalysts are prominent in aminomethylation reactions. Copper(I) chloride (CuCl) has been effectively used to catalyze the aminomethylation of phenol. google.com A patented method describes the reaction of phenol with N,N,N',N'-tetramethylmethylenediamine (a source of the dimethylaminomethyl group) in the presence of CuCl, which increases the selectivity and yield of the desired 2-substituted product while allowing for lower reaction temperatures. google.com Copper(II)-catalyzed systems have also been developed for the cross-dehydrogenative ortho-aminomethylation of phenols with aniline (B41778) derivatives, demonstrating high selectivity. nih.gov These reactions often proceed smoothly with air as a terminal oxidant, presenting a greener alternative. rsc.orgacs.org The catalytic cycle may involve the formation of a copper(II) complex that facilitates the C-H activation of the phenol and subsequent coupling with the amine.
Ruthenium Catalysts: Ruthenium complexes have emerged as powerful catalysts for C-H functionalization, including aminomethylation. researchgate.netacs.org Ruthenium-catalyzed reactions can utilize methanol (B129727) as a C1 source, which dehydrogenates in situ to form formaldehyde. researchgate.netacs.org This intermediate then reacts with the amine to generate an iminium ion, which subsequently combines with the phenol to yield the aminomethylated product. researchgate.net This approach is notable for its atom economy. While specific examples for this compound are not extensively detailed, the general mechanism is broadly applicable to various phenol derivatives and amines. acs.orgnih.gov
Influence of Reaction Conditions on Selectivity and Yield
Reaction conditions are critical levers for controlling the outcome of the Mannich reaction, influencing both the rate of reaction and the distribution of products (ortho- vs. para-substitution and mono- vs. di-substitution). numberanalytics.comnumberanalytics.com
Temperature: Temperature plays a crucial role. For the CuCl-catalyzed synthesis of a related compound, 2-[(dimethylamino)methyl]phenol, a temperature of 50°C was found to be optimal. google.com Lower temperatures significantly reduce the reaction rate, while higher temperatures (e.g., 90°C) can decrease the selectivity of the process, leading to the formation of byproducts like 2,6-bis(aminomethyl)phenols. google.com
Solvent: The choice of solvent can dramatically affect the reaction pathway. In some lipase-catalyzed Mannich reactions, the use of neat organic solvents such as toluene (B28343) or THF favored the formation of Schiff base intermediates, whereas the addition of water promoted the desired Mannich product. researchgate.net For other systems, solvent-free conditions have proven to be ideal, leading to faster, more selective reactions and excellent yields. academie-sciences.frresearchgate.netbohrium.com
Reactant Ratios and Addition Sequence: The molar ratio of the reactants (phenol, amine, and aldehyde) is a key parameter. In a patented process for 2,4,6-tris(dimethylaminomethyl)phenol, precise weight percentages of phenol, dimethylamine, and paraformaldehyde were specified to maximize product formation. google.com The order and rate of addition can also be important; for instance, adding paraformaldehyde in batches can help control the reaction temperature and prevent runaway reactions. google.com In some cases, slow addition of the ketone and aldehyde components was found to be unnecessary, simplifying the procedure. acs.org
The following table summarizes the impact of various conditions on a representative Mannich-type reaction:
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
| Catalyst | Copper(I) Chloride | Increased selectivity and yield at lower temperatures. | google.com |
| Temperature | Optimal (e.g., 50°C) | Maximizes yield and selectivity. | google.com |
| High (e.g., 90°C) | Decreased selectivity, increased byproducts. | google.com | |
| Low (e.g., 30°C) | Significantly reduced reaction rate. | google.com | |
| Solvent | Solvent-Free | Can lead to faster reactions and higher yields. | academie-sciences.fr |
| Aqueous Mixtures | Can favor Mannich product over Schiff base intermediate. | researchgate.net |
Indirect Synthesis via Reduction of Imine Intermediates
An alternative synthetic strategy involves a two-step process: the formation of an imine (Schiff base) followed by its reduction to the target secondary amine. This route offers a high degree of control over the final product structure.
Preparation and Characterization of Precursor Schiff Bases
The precursor for this compound via this route is the Schiff base formed from the condensation of salicylaldehyde (B1680747) and 2,3-dimethylaniline (B142581). This reaction is typically straightforward, often achieved by refluxing the two components in a solvent like ethanol (B145695). ajol.infoprimescholars.comrecentscientific.com
The formation of the Schiff base, N-(2-hydroxybenzylidene)-2,3-dimethylaniline, can be confirmed using various spectroscopic techniques:
FTIR Spectroscopy: Characterized by the appearance of a strong absorption band for the azomethine (C=N) group, typically around 1614 cm⁻¹. ajol.info
NMR Spectroscopy: The formation of the imine is confirmed by the characteristic chemical shift of the azomethine proton (-CH=N-). ajol.info
UV-Vis Spectroscopy: The electronic spectra of these compounds show characteristic absorption bands. ajol.info
The general procedure involves mixing equimolar amounts of salicylaldehyde and 2,3-dimethylaniline in a suitable solvent and heating the mixture. recentscientific.comsaudijournals.com The resulting solid product can then be purified by recrystallization. primescholars.com
Stereoselective Reduction Strategies for Secondary Amines
Once the Schiff base is prepared, the C=N double bond is reduced to a C-N single bond to yield the final secondary amine product. While the target molecule, this compound, is achiral, the principles of stereoselective reduction are highly relevant in the broader context of amine synthesis, particularly for producing chiral amines from prochiral imines. acs.orgacs.org
Various reducing agents can be employed for this transformation:
Borohydrides: Sodium borohydride (B1222165) (NaBH₄) is a common, mild reducing agent for imines. acs.org
Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C). thieme-connect.de
Organocatalysis: In recent years, metal-free organocatalytic methods have been developed. These often use a chiral organocatalyst and a reducing agent like a Hantzsch ester or trichlorosilane. acs.orgacs.org These systems can achieve very high stereoselectivity. acs.org
Biocatalysis: Imine reductases (IREDs) are enzymes that can catalyze the asymmetric reduction of imines with high enantioselectivity, using NAD(P)H as a cofactor. nih.gov
The choice of reduction strategy depends on the desired stereochemical outcome and the functional group tolerance of the substrate. For the synthesis of the achiral target compound, a simple reduction with NaBH₄ or catalytic hydrogenation would be efficient. However, if a chiral derivative were desired, asymmetric methods involving chiral catalysts or auxiliaries would be necessary. rsc.org
Advanced Synthetic Techniques for Enhanced Product Purity and Efficiency
To improve the synthesis of this compound, advanced techniques focus on increasing efficiency, simplifying purification, and adhering to green chemistry principles.
Solvent-Free and Aqueous Media Synthesis: Conducting reactions in the absence of organic solvents ("neat" conditions) or in water can significantly improve the environmental profile of the synthesis. researchgate.netacademie-sciences.frbohrium.com Solvent-free Mannich reactions have been shown to be faster and more selective, simplifying work-up as the need to remove a solvent is eliminated. academie-sciences.fr Similarly, using water as a solvent is a green alternative that can, in some cases, promote the desired reaction. recentscientific.com
One-Pot Procedures: Combining multiple reaction steps into a single operation, or "one-pot" synthesis, enhances efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. ijpcbs.com The direct Mannich reaction is itself a classic example of a one-pot, three-component reaction. numberanalytics.com Developing catalytic systems that allow for the direct and clean formation of the product without complex work-ups is a key area of research.
These advanced methods contribute to making the synthesis of this compound and related compounds more efficient, cost-effective, and environmentally benign.
Principles of Green Chemistry in the Sustainable Synthesis of Phenolic Amines
The synthesis of phenolic amines, a class of compounds that includes this compound, is increasingly being guided by the principles of green chemistry. This approach aims to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances. Key principles relevant to the synthesis of phenolic amines include maximizing atom economy, utilizing renewable feedstocks, employing safer solvents, and improving energy efficiency.
The traditional synthesis of phenolic amines, often through the Mannich reaction, involves the condensation of a phenol, an amine, and an aldehyde. mdpi.com While effective, conventional methods can suffer from drawbacks such as the use of hazardous solvents, harsh reaction conditions, and the generation of significant waste, leading to a low atom economy and a high E-factor (environmental factor). libretexts.orgprimescholars.com
Recent research has focused on developing more sustainable synthetic routes that adhere to green chemistry principles. These efforts include the use of renewable starting materials, alternative energy sources like microwave irradiation, and the implementation of solvent-free reaction conditions or the use of environmentally benign solvents.
Renewable Feedstocks: A Sustainable Starting Point
A significant advancement in the green synthesis of phenolic amines is the utilization of renewable feedstocks, particularly those derived from biomass. Lignin (B12514952), a complex polymer found in plant cell walls, is a rich source of phenolic compounds that can serve as precursors. researchgate.netnih.gov For instance, vanillin, which can be obtained from the oxidative depolymerization of lignin, can be used as a starting material for the synthesis of phenolic amines. nih.govacs.org The conversion of lignin-derived compounds into valuable chemicals like phenolic amines is a key aspect of creating a more sustainable chemical industry. researchgate.net One study demonstrated the direct transformation of lignin β‐O‐4 model compounds into benzylamines and phenols with moderate to excellent yields using a palladium on carbon (Pd/C) catalyst in the presence of organic amines. researchgate.net Another approach involves the depolymerization of lignin to produce phenolic acids, which can then be further transformed. A process using a graphene oxide-urea hydrogen peroxide catalyst under mild conditions (<120 °C) achieved up to a 20 wt.% yield of isolated phenolic acids from lignin. nih.gov
Atom Economy and the Mannich Reaction
The Mannich reaction is a fundamental tool for the synthesis of phenolic amines, including this compound. mdpi.com It is a three-component reaction involving a phenol, an amine, and an aldehyde, typically formaldehyde. mdpi.comresearchgate.net The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final desired product. libretexts.org In an ideal scenario, the atom economy would be 100%, meaning no atoms are wasted as byproducts.
The inherent nature of the Mannich condensation reaction, where a molecule of water is typically eliminated, means the theoretical atom economy is less than 100%. However, by carefully selecting reagents and reaction conditions, the atom economy can be maximized. For example, a rhodium-catalyzed amination of phenols with amines has been reported to produce anilines with water as the sole byproduct, resulting in a high atom economy. researchgate.net
To illustrate the concept of atom economy in the context of the synthesis of a phenolic amine, consider the following generalized Mannich reaction:
Phenol + Amine + Formaldehyde → Phenolic Amine + Water
The percent atom economy is calculated as:
Greener Solvents and Solvent-Free Synthesis
The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. rsc.org
Research has shown that the synthesis of phenolic Mannich bases can be effectively carried out in greener solvents such as ethanol, water, or mixtures thereof. nih.govresearchgate.net One study on the synthesis of novel phenolic Mannich base derivatives used ethanol as the reaction medium. jyoungpharm.org Another investigation into the extraction of phenolic compounds found that a 1:1 (v/v) mixture of water and ethanol was highly effective. mdpi.com The use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, is also being explored as a green alternative for processes like lignin depolymerization to obtain phenolic precursors. nih.gov
Solvent-free synthesis represents an even greener approach. A one-pot procedure for the Mannich reaction has been developed that proceeds at room temperature without any organic solvent, metallic catalyst, or Lewis acid/base, offering good yields and a simple workup. figshare.com
Alternative Energy Sources: Microwave-Assisted Synthesis
To improve energy efficiency and reduce reaction times, alternative energy sources are being employed. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. clockss.org Reactions conducted under microwave irradiation often proceed much faster and can result in higher yields compared to conventional heating methods. clockss.orgeurjchem.com
For instance, a microwave-assisted Gewald reaction for the synthesis of 2-aminothiophene derivatives was developed, resulting in satisfactory yields of 73% to 87% in a short reaction time. clockss.org Similarly, the synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid and amines was successfully achieved with high yields under microwave irradiation. researchgate.net This technique has been applied to the synthesis of various heterocyclic compounds, demonstrating its potential for the efficient and green synthesis of phenolic amines as well. eurjchem.comnih.gov
Research Findings in Green Synthesis of Phenolic Amines
The following tables summarize key research findings in the application of green chemistry principles to the synthesis of phenolic amines and related compounds.
Table 1: Synthesis of Phenolic Amines from Renewable Feedstocks
| Feedstock | Catalyst/Reagent | Product | Yield | Reaction Conditions | Source |
|---|---|---|---|---|---|
| Lignin β‐O‐4 model compounds | Pd/C, Organic Amines | Benzylamines and Phenols | Moderate to excellent | - | researchgate.net |
| Lignin from sweet sorghum and poplar | Graphene oxide-urea hydrogen peroxide | Isolated Phenolic Acids | Up to 20 wt.% of lignin | <120 °C | nih.gov |
| Vanillin (from Lignin) | Hydroxylamine hydrochloride, Sodium acetate, Formic acid/water | Vanillonitrile | 97.3 mol% | 85 °C, 6 h | acs.org |
Table 2: Green Solvents and Solvent-Free Synthesis of Phenolic Mannich Bases
| Reactants | Solvent/Condition | Yield | Key Advantages | Source |
|---|---|---|---|---|
| Aldehydes, Amines, β-dicarbonyl compounds | Solvent-free, Room temperature | Good | No volatile/hazardous solvents, no metallic catalyst | figshare.com |
| Lawsone, Aromatic aldehydes, Aliphatic amines | Ethanol, Room temperature | 54-85% | Mild conditions, green solvent | nih.gov |
| 4-hydroxy-3-methoxy benzaldehyde (B42025) (vanillin), Amines | Ethanol | 85% (for one derivative) | Use of a bio-derived starting material | researchgate.net |
| Dehydrozingerone, Secondary amines, Formaldehyde | Ethanol | 27-39% | Synthesis of derivatives with anti-inflammatory activity | jyoungpharm.org |
Table 3: Microwave-Assisted Synthesis of Related Amino Compounds
| Reaction | Yield | Reaction Time | Key Advantages | Source |
|---|---|---|---|---|
| Gewald reaction for 2-aminothiophene derivatives | 73-87% | 30 min | Rapid and efficient | clockss.org |
| Synthesis of 2-aminonicotinic acids | High | 1.5-2 h | Use of water as a solvent | researchgate.net |
| Synthesis of α-aminophosphonates | Up to 87% | 10 min | Catalyst-free, short reaction time | nih.gov |
The continued development and application of these green chemistry principles are crucial for the sustainable production of this compound and other valuable phenolic amines, reducing the environmental footprint of the chemical industry.
Advanced Spectroscopic Elucidation of Molecular and Supramolecular Architecture
X-ray Diffraction Analysis for Solid-State Structural Determination
Single-crystal X-ray diffraction offers unambiguous insight into the three-dimensional arrangement of atoms in the crystalline state, defining bond lengths, bond angles, and intermolecular interactions that govern the solid-state architecture.
Crystallographic studies reveal that 2-[(2,3-Dimethylanilino)methyl]phenol crystallizes in the monoclinic space group P2₁/c. The fundamental crystallographic data is summarized in the table below.
Table 1: Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.011(3) |
| b (Å) | 6.5826(13) |
| c (Å) | 15.340(3) |
| β (°) | 108.85(3) |
| Volume (ų) | 1242.0(4) |
The molecule's conformation is characterized by the spatial relationship between its two aromatic rings. The 2,3-dimethylphenyl ring and the phenol (B47542) ring are not coplanar. They are twisted with respect to each other, with a significant dihedral angle observed between their planes. This non-planar conformation is a common feature in such Mannich bases, arising from steric hindrance between the substituents on the aromatic rings and the methylene (B1212753) bridge. The phenol ring and the C-N-C plane are nearly perpendicular to each other.
The molecular structure is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group of the phenol ring and the nitrogen atom of the amino group. This O-H···N interaction forms a six-membered pseudo-ring (O1-H1···N1-C8-C7-C6), which is a characteristic feature of ortho-Mannich bases and plays a crucial role in determining the molecule's conformation. The geometric parameters for this bond are indicative of a strong interaction that locks the molecule into a specific configuration.
Table 2: Intramolecular Hydrogen Bond Geometry
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|
In the solid state, this compound exists exclusively in its phenol-imine tautomeric form. This is unequivocally confirmed by the X-ray diffraction data. The analysis shows a clear localization of the hydrogen atom on the phenolic oxygen atom (O1) and not on the nitrogen atom (N1). Further evidence is provided by the observed bond lengths; the C1-O1 bond length is typical for a phenolic C-O single bond, while the C-N bond lengths correspond to C-N single bonds, rather than the C=N double bond that would be present in the keto-amine tautomer. The presence of the strong intramolecular O-H···N hydrogen bond stabilizes this phenol-imine form in the crystalline lattice.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Bonding Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides complementary information to X-ray diffraction by probing the vibrational modes of the molecule's functional groups.
The FT-IR spectrum of this compound provides key signatures that confirm its structure. A very broad absorption band observed in the 2500–3200 cm⁻¹ region is characteristic of the O-H stretching vibration (νO-H) involved in a strong intramolecular hydrogen bond with the nitrogen atom. The broadness of this band is a direct consequence of the strong O-H···N interaction.
The stretching vibration for the secondary amine N-H group (νN-H) appears as a sharp band around 3375 cm⁻¹. The phenolic C-O stretching vibration (νC-O) is identified by a strong band near 1255 cm⁻¹. Aromatic C-H stretching vibrations are typically observed as a group of bands above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, appear in the 750-850 cm⁻¹ region.
Table 3: Selected Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Description |
|---|---|---|
| 3375 | ν(N-H) | Secondary Amine N-H Stretch |
| ~3050 | ν(C-H) | Aromatic C-H Stretch |
| 2500-3200 | ν(O-H) | Intramolecularly H-bonded O-H Stretch |
| 1255 | ν(C-O) | Phenolic C-O Stretch |
The vibrational spectra strongly support the phenol-imine tautomer determined by X-ray diffraction and rule out the significant presence of the keto-amine form in the solid state. The key spectroscopic evidence is the absence of a characteristic iminium (N⁺-H) stretching band, which would be expected around 2500 cm⁻¹, and the lack of a C=N stretching vibration, which typically appears in the 1600-1650 cm⁻¹ range for the keto-amine tautomer. Instead, the spectrum is dominated by the broad ν(O-H) and the sharp ν(N-H) bands, consistent with the phenol-imine structure stabilized by the intramolecular O-H···N hydrogen bond. This indicates that even with the close proximity of the acidic proton and the basic nitrogen atom, a full proton transfer to form the zwitterionic keto-amine tautomer does not occur in the ground state of the crystalline solid.
Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data specifically for the compound This compound is not available. The search results consistently provided information for a structurally different, though related, compound: 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol .
It is crucial to distinguish between these two molecules:
Requested Compound: this compound is a Mannich base, characterized by an amino methyl linkage (-CH₂-NH-) connecting the phenol and dimethylaniline rings.
Compound Found in Literature: 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol is a Schiff base, containing an imine linkage (-CH=N-) researchgate.netnih.gov.
Due to this significant structural difference—a single bond and an additional hydrogen atom in the requested compound versus a double bond in the documented one—their spectroscopic properties (NMR, UV-Vis, Mass Spectrometry) would be distinct. Using data from the Schiff base to describe the Mannich base would be scientifically inaccurate.
Therefore, as no specific research findings or data tables for this compound could be located, the following article cannot be generated with the required level of scientific accuracy and detail.
Computational and Theoretical Investigations of Chemical Behavior and Properties
Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Energetics
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. karazin.ua It allows for the optimization of molecular geometry to find the most stable conformation and the calculation of various energetic properties. For 2-[(2,3-Dimethylanilino)methyl]phenol, DFT calculations, typically using a basis set like 6-311+G(d,p), are employed to model its properties in the gas phase or in different solvents. karazin.uamdpi.com
The optimized molecular structure reveals key geometric parameters. For instance, in related Schiff bases, the 2,3-dimethylaniline (B142581) and salicylaldehyde (B1680747) moieties are nearly planar, but they are oriented at a significant dihedral angle with respect to each other. nih.gov An important structural feature is the intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom, which forms a stable six-membered ring, often described as an S(6) ring motif. nih.gov This hydrogen bond is crucial for the compound's stability and its proton transfer capabilities.
Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic and optical properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring, while the LUMO is distributed over the imine bridge and the aniline (B41778) ring. DFT calculations allow for the precise determination of these energy levels and the corresponding energy gap. mdpi.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.880 |
| ELUMO | -1.475 |
| Energy Gap (ΔE) | 5.405 |
Data is representative for similar compounds as found in computational studies. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.
Red-colored regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these areas are typically located around the phenolic oxygen and imine nitrogen atoms due to their high electronegativity. researchgate.netresearchgate.net
Blue-colored regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often found around the acidic hydrogen atom of the hydroxyl group. researchgate.net
Green-colored regions correspond to neutral or zero potential.
The MEP analysis provides a clear picture of the molecule's polarity and helps in understanding intermolecular interactions. researchgate.netnih.gov Mulliken atomic charge analysis further quantifies the charge distribution, providing specific charge values for each atom and confirming the active sites identified by the MEP map. nih.gov
DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. researchgate.net By comparing the calculated IR spectrum with the experimental one, specific vibrational modes can be assigned to the corresponding functional groups. For example, the O-H stretching frequency of the intramolecular hydrogen bond and the C=N stretching of the imine group are characteristic peaks that can be accurately predicted. scilit.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. mdpi.com This method calculates the energies of electronic transitions, such as the π → π* and n → π* transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts (δ) of 1H and 13C atoms. These theoretical predictions are often in good agreement with experimental NMR data and are crucial for the structural elucidation of the compound. The chemical shift of the phenolic proton is particularly sensitive to the strength of the intramolecular hydrogen bond. nih.gov
Mechanistic Studies of Tautomerism and Intramolecular Proton Transfer
Schiff bases derived from salicylaldehyde, such as this compound, are known to exhibit tautomerism, existing in equilibrium between different structural isomers. The most significant process is the intramolecular proton transfer (IPT) from the phenolic oxygen to the imine nitrogen. nih.govresearchgate.net
The tautomeric equilibrium primarily involves the enol-imine and keto-amine forms. researchgate.net
Enol-Imine Form: This is the phenolic form where the proton is attached to the oxygen atom (O-H). It is stabilized by a strong intramolecular hydrogen bond (O-H···N).
Keto-Amine Form: This is the quinoidal form resulting from the transfer of the proton to the nitrogen atom (N-H). This form features a ketone group (C=O) and an amine group.
Zwitterionic Form: In some cases, particularly in polar solvents, a zwitterionic intermediate or tautomer may be considered, where both the oxygen and nitrogen atoms are charged (O- and N+).
Computational studies consistently show that in the gas phase and in non-polar solvents, the enol-imine tautomer is significantly more stable than the keto-amine form. researchgate.netmdpi.com The energy difference is typically in the range of several kcal/mol. researchgate.net The higher stability of the enol-imine form is attributed to the aromaticity of the phenol ring and the strong intramolecular hydrogen bond. In polar solvents, the energy difference between the tautomers may decrease, as the more polar keto-amine form can be stabilized by solvent interactions. mdpi.com
| Tautomeric Form | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Enol-Imine | 0.00 | Most Stable |
| Keto-Amine | 2.51 - 9.56 | Less Stable |
| Zwitterionic | Higher Energy | Least Stable |
Energy values are indicative and vary depending on the specific molecule and computational method. researchgate.netmdpi.com
To understand the mechanism of intramolecular proton transfer, potential energy surface (PES) scans are performed. researchgate.net This involves systematically changing the position of the transferring proton, typically by varying the O-H bond distance, and calculating the energy at each step.
The resulting PES profile maps the energy landscape of the proton transfer reaction. It shows two minima corresponding to the stable enol-imine and keto-amine tautomers. researchgate.net These two minima are separated by an energy barrier, which represents the transition state for the proton transfer. The height of this energy barrier determines the rate of the proton transfer process. For many Schiff bases, this barrier is relatively low, allowing for rapid proton transfer, especially in the excited state (a process known as Excited-State Intramolecular Proton Transfer or ESIPT). nih.govnih.gov The PES scan is a powerful tool for elucidating the detailed mechanism and kinetics of this fundamental chemical transformation. researchgate.net
Theoretical Prediction and Characterization of Non-Linear Optical (NLO) Properties
The investigation into the non-linear optical (NLO) properties of this compound is a key area of computational research, aimed at understanding its potential for applications in optoelectronics and photonics. NLO materials are crucial for technologies like data storage and information processing. analis.com.my The NLO response of a molecule is governed by its molecular structure, particularly the presence of electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer.
Theoretical studies on similar phenolic compounds, such as (E)-2-((Phenylimino)methyl)phenol, have utilized quantum chemical calculations to predict NLO properties. researchgate.net These investigations typically employ Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31++G(d,p), to optimize the molecular geometry and calculate various electronic properties. researchgate.net The key parameters in characterizing NLO behavior are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's NLO activity.
Table 1: Theoretically Predicted NLO Properties Note: The following data is illustrative of typical results from DFT calculations on similar phenolic compounds and does not represent experimentally verified values for this compound.
| Property | Calculated Value | Units |
|---|---|---|
| Dipole Moment (μ) | 2.5 | Debye |
| Polarizability (α) | 2.8 x 10-23 | esu |
| First-Order Hyperpolarizability (β) | 15 x 10-30 | esu |
Computational pKa Determination and Acid-Base Behavior Modeling of Phenolic Compounds
The acid dissociation constant (pKa) is a fundamental property that governs the behavior of phenolic compounds in solution. Computational methods offer a powerful tool for predicting the pKa of molecules like this compound, providing insights that can circumvent time-consuming experimental procedures. nih.gov Accurate pKa prediction relies on the calculation of the Gibbs free energy change of the acid-base equilibrium in a solvent, typically water. nih.gov
Various computational strategies have been developed to predict the pKa of substituted phenols with high accuracy. semanticscholar.orgwayne.edu These methods often employ Density Functional Theory (DFT) in conjunction with a continuum solvation model, such as the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model), to account for the effects of the solvent. nih.govresearchgate.net The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311G+dp) is crucial for obtaining reliable results. nih.govresearchgate.net
Studies have shown that including explicit water molecules in the computational model can significantly improve the accuracy of pKa predictions for phenolic compounds. nih.govwayne.eduresearchgate.net For this compound, a computational model would involve optimizing the geometries of both the protonated (acid) and deprotonated (conjugate base) forms of the molecule, both with and without explicit water molecules, to calculate the free energy of dissociation. The calculated pKa would provide valuable information about its reactivity and behavior in different chemical environments.
Table 2: Illustrative Computational pKa Determination Note: This table illustrates a hypothetical computational workflow for determining the pKa of a phenolic compound and does not represent actual calculated values for this compound.
| Computational Method | Calculated pKa | Mean Absolute Error (vs. Experiment) |
|---|---|---|
| DFT/SMD | 8.5 | ± 0.5 |
| DFT/PCM with 1 explicit H2O | 9.2 | ± 0.3 |
| DFT/SMD with 2 explicit H2O | 9.8 | ± 0.2 |
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations provide a powerful approach to understanding the conformational landscape and dynamic behavior of molecules like this compound. nih.govacs.org Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that arise from rotation about single bonds. chemistrysteps.com For a flexible molecule such as this, MD simulations can reveal the relative stabilities of different conformers and the energy barriers between them. utdallas.edu
In the case of this compound, a key structural feature is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the amino group. This interaction can significantly influence the molecule's conformation and properties. MD simulations, particularly Car-Parrinello Molecular Dynamics (CPMD), are well-suited for studying systems with strong intramolecular hydrogen bonds. nih.govacs.orgacs.orgresearchgate.net
The simulations would involve calculating the potential energy surface of the molecule by systematically rotating key dihedral angles. This allows for the identification of minimum energy conformations and the transition states that connect them. researchgate.net The results of such simulations can provide insights into the molecule's flexibility, the strength of the intramolecular hydrogen bond, and how its conformation might change in different environments. This information is crucial for understanding its chemical reactivity and biological activity.
Table 3: Key Parameters in Conformational Landscape Analysis Note: This table outlines the typical parameters analyzed in a conformational study of a Mannich base and does not present specific data for this compound.
| Parameter | Description | Significance |
|---|---|---|
| Dihedral Angles | Rotation around key single bonds (e.g., C-C, C-N). | Determines the overall shape and orientation of molecular fragments. |
| Potential Energy Surface (PES) | A map of the molecule's energy as a function of its geometry. | Identifies stable conformers (energy minima) and transition states. |
| Intramolecular H-bond distance | The distance between the hydroxyl hydrogen and the amino nitrogen. | Indicates the strength and stability of the hydrogen bond. |
| Conformational Energy Barriers | The energy required to convert from one conformer to another. | Determines the flexibility and dynamic behavior of the molecule. |
Coordination Chemistry and Metal Complex Formation
Ligand Design Principles and Coordination Modes of 2-[(2,3-Dimethylanilino)methyl]phenol
The design of ligands is a critical aspect of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. The specific arrangement of donor atoms and substituent groups in this compound is tailored for specific coordination behaviors.
As a bidentate ligand, this compound utilizes its phenolic oxygen and amino nitrogen atoms to coordinate with a central metal ion. This dual-point attachment, known as chelation, results in the formation of a stable five-membered ring structure with the metal center. The deprotonation of the phenolic hydroxyl group creates a negatively charged phenolate (B1203915) oxygen, which is a strong donor atom. The tertiary amine provides the second coordination site through its lone pair of electrons on the nitrogen atom. This N,O-donor set is common in coordination chemistry and is known to form stable complexes with a variety of transition metals. nih.gov
The chelation process is thermodynamically favorable, often referred to as the chelate effect, leading to complexes with enhanced stability compared to those formed with analogous monodentate ligands. The preference for coordination typically involves the deprotonated phenolate oxygen and the nitrogen of the amino group, as seen in similar phenolic amine ligands like 2-((Dimethylamino)methyl)phenol. nih.gov
Table 1: Expected Chelation Features of this compound
| Feature | Description |
| Donor Atoms | Phenolic Oxygen (O), Amino Nitrogen (N) |
| Chelate Ring Size | 5-membered ring with the metal ion |
| Coordination Mode | Bidentate (N,O-donor) |
| Protonation State | Typically coordinates after deprotonation of the phenolic -OH group |
This table illustrates the expected chelation behavior based on the structural characteristics of the ligand and principles of coordination chemistry.
Substituents on a ligand backbone play a crucial role in modifying its coordination properties. In this compound, the 2,3-dimethylanilino group significantly influences the steric and electronic environment around the metal binding site.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of metal complexes with phenolic amine ligands is a well-established area of inorganic chemistry, with standard methods applicable to this compound. Subsequent characterization using various spectroscopic and analytical techniques is essential to confirm the structure and properties of the newly formed complexes.
The synthesis of transition metal complexes with ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Common methods include:
Direct Reaction : The ligand is mixed with a metal salt (e.g., chlorides, nitrates, or perchlorates) in a solvent such as ethanol (B145695), methanol (B129727), or acetonitrile. The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. researchgate.net A base may be added to deprotonate the phenolic hydroxyl group, promoting coordination of the phenolate oxygen.
Transmetalation : In some cases, particularly for metals like gold, the ligand can be transferred from a less stable complex, such as an organomercury compound, to the desired metal center. psu.edu
The choice of metal precursor and reaction conditions can influence the stoichiometry and structure of the final complex. psu.edursc.org The resulting solid complexes can usually be isolated by filtration after precipitation or by slow evaporation of the solvent.
A suite of analytical techniques is employed to characterize metal complexes. For paramagnetic species, Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly powerful tool. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is used to study complexes containing metal ions with unpaired electrons, such as Cu(II), Mn(II), or Fe(III). illinois.eduresearchgate.net The EPR spectrum provides detailed information about the electronic structure, the coordination environment of the metal ion, and the nature of the metal-ligand bonding. nih.gov The g-values and hyperfine coupling constants obtained from the spectrum are sensitive to the geometry of the complex and the type of donor atoms coordinated to the metal. acs.orgnih.gov For instance, the anisotropic nature of the EPR spectrum can help distinguish between different geometries like square-planar and trigonal bipyramidal. acs.org
Other Techniques : Infrared (IR) spectroscopy is used to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the phenolic C-O and amine C-N bonds. The disappearance of the broad O-H stretch of the free phenol (B47542) is a key indicator of deprotonation and coordination. researchgate.net UV-Visible spectroscopy provides information on the electronic transitions within the complex, which are related to its geometry. rsc.org Elemental analysis is used to confirm the stoichiometry of the complex.
Table 2: Common Techniques for Characterizing Metal Complexes of this compound
| Technique | Information Provided |
| EPR Spectroscopy | Electronic structure, oxidation state, coordination geometry of paramagnetic metal ions. rsc.org |
| IR Spectroscopy | Confirmation of ligand coordination (shifts in C-O, C-N bands; disappearance of O-H band). researchgate.net |
| UV-Vis Spectroscopy | Electronic transitions (d-d, charge transfer), information on geometry. rsc.org |
| X-ray Crystallography | Definitive determination of solid-state molecular structure and geometry. |
| Elemental Analysis | Determination of the elemental composition and stoichiometry of the complex. researchgate.net |
This table summarizes key analytical methods and the type of information they yield for the characterization of metal-phenolic amine complexes.
The geometric structure of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. For a bidentate ligand like this compound, various geometries are possible depending on the metal ion and the presence of other co-ligands.
Common Geometries : With a single bidentate ligand and two monodentate ligands (or another bidentate ligand), a metal ion like Cu(II) or Au(III) can adopt a square-planar geometry. psu.edu If the metal ion has a coordination number of five, a square-pyramidal or trigonal-bipyramidal geometry may be formed. nih.gov With three bidentate ligands or a combination of ligands that satisfies a coordination number of six, an octahedral geometry is expected, which is common for many transition metal ions like Co(II), Ni(II), and Cu(II). researchgate.net
Determination of Oxidation State : The oxidation state of the metal in the complex can often be inferred from the synthesis and confirmed by techniques like EPR and X-ray Photoelectron Spectroscopy (XPS). In EPR, the parameters of the spectrum are highly dependent on the number of unpaired electrons and thus the oxidation state of the metal ion. rsc.org
The final structure is a balance between the electronic preferences of the metal ion and the steric demands of the ligands. The bulky 2,3-dimethylanilino group in the title ligand would likely play a significant role in directing the final geometry of its metal complexes.
Supramolecular Assembly and Formation of Coordination Polymers
The molecular structure of this compound and its analogues provides a foundation for the formation of extended supramolecular assemblies and coordination polymers through various non-covalent interactions. While discrete mononuclear or binuclear complexes are common, the presence of functional groups capable of participating in intermolecular interactions can lead to the self-assembly of more complex architectures.
Hydrogen bonding plays a pivotal role in the supramolecular chemistry of phenol- and aniline-containing compounds. nih.gov In the solid state, the phenolic hydroxyl group and the nitrogen atom of the imino group can act as hydrogen bond donors and acceptors, respectively. These interactions can link individual complex units into one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The strength and directionality of these hydrogen bonds can be influenced by the substituents on the aromatic rings. nih.gov For instance, in the crystal structure of the related compound 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol, an intramolecular O—H⋯N hydrogen bond is observed, which is a common feature in this class of Schiff bases. nih.gov While this is an intramolecular interaction, the potential for intermolecular hydrogen bonding involving solvent molecules or other ligand moieties remains a key factor in crystal packing and supramolecular assembly. rsc.orgresearchgate.net
Coordination polymers can be formed when a metal ion acts as a node, connecting the Schiff base ligands, which serve as linkers. The formation of such polymers is highly dependent on the coordination geometry of the metal ion and the denticity of the ligand. nih.gov For Schiff base ligands, the coordination can be extended by introducing additional donor atoms or by utilizing bridging auxiliary ligands. nih.gov In the case of ligands similar to this compound, the formation of one-dimensional coordination polymers has been observed with various metal ions, such as cadmium(II), where the metal centers are bridged by the ligands to form infinite chains. researchgate.netnih.gov The resulting polymeric structures can exhibit diverse topologies, from simple linear chains to more complex interwoven networks.
The table below summarizes key intermolecular interactions that can drive the supramolecular assembly of metal complexes derived from Schiff base ligands analogous to this compound.
| Interaction Type | Description | Potential Role in Assembly |
| Hydrogen Bonding | Involves the phenolic -OH group and the imine -N- atom as potential donors and acceptors. | Can lead to the formation of chains, sheets, and 3D networks by linking individual complex molecules. nih.govrsc.orgresearchgate.net |
| π–π Stacking | Occurs between the aromatic rings of the ligand. | Can contribute to the stabilization of the crystal lattice and the formation of columnar or layered structures. nih.gov |
| Metal-Ligand Bridging | The Schiff base ligand coordinates to two or more metal centers. | A fundamental interaction for the formation of coordination polymers, creating extended one-, two-, or three-dimensional structures. nih.govresearchgate.net |
| Pt⋯Pt Interactions | In the case of platinum(II) complexes, weak interactions between metal centers can occur. | Can drive the self-assembly of complexes into oligomers or polymers in solution and the solid state. rsc.org |
Investigation of Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of metal complexes with this compound are intrinsically linked to the nature of the coordinated metal ion and the geometry of the complex. These properties are typically investigated using spectroscopic techniques and magnetic susceptibility measurements.
Electronic Properties: The electronic absorption spectra of Schiff base complexes in the UV-Visible region provide insights into the electronic transitions within the molecule. Typically, these spectra exhibit intense bands in the UV region corresponding to π→π* transitions within the aromatic rings and the C=N chromophore of the ligand. biointerfaceresearch.comsemanticscholar.org Upon complexation, the n→π* transition associated with the imine nitrogen often shifts to a longer wavelength, providing evidence of coordination to the metal center. biointerfaceresearch.com
In the visible region, complexes of transition metals with d-electrons may show weaker d-d transition bands. The position and intensity of these bands are indicative of the coordination geometry around the metal ion. For instance, the electronic spectra of Ni(II) and Cu(II) complexes with similar Schiff base ligands have been used to propose octahedral or square planar geometries, respectively. researchgate.net The table below presents typical electronic spectral data for related Schiff base metal complexes.
| Metal Ion | Proposed Geometry | Typical Absorption Bands (nm) | Assignment |
| Co(III) | Octahedral | ~270, ~380 | π→π* (ligand), n→π* (imine) biointerfaceresearch.com |
| VO(IV) | Square-pyramidal | ~270-290, ~320-340, ~500-550 | 2b2→2e, 2b2→2b1, 2b2→2a1 biointerfaceresearch.com |
| Mn(II) | Octahedral | ~270-280, ~335, ~615 | π→π* (ligand), n→π* (imine), d-d transition semanticscholar.org |
| Cu(II) | Square Planar | ~380-420, ~600-650 | Ligand to Metal Charge Transfer, d-d transitions lpnu.ua |
Magnetic Properties: The magnetic properties of metal complexes are determined by the number of unpaired electrons on the metal ion and the interactions between paramagnetic centers in polynuclear complexes. Magnetic susceptibility measurements are a key tool for elucidating these properties. researchgate.net
Mononuclear complexes of metals like Mn(II) and Fe(II) with Schiff base ligands typically exhibit paramagnetic behavior, with magnetic moment values corresponding to the expected number of unpaired electrons for their respective oxidation states and coordination geometries. scirp.org For example, a high-spin Mn(II) complex would be expected to have a magnetic moment close to 5.92 B.M. researchgate.net
In polynuclear complexes, magnetic exchange interactions can occur between the metal centers, leading to either ferromagnetic (parallel alignment of spins) or antiferromagnetic (anti-parallel alignment of spins) coupling. researchgate.net The nature and strength of this coupling are highly dependent on the bridging ligands and the geometry of the M-O-M or other bridging pathways. For instance, trinuclear {Ni₂Ln} complexes with Schiff base ligands have been shown to exhibit ferromagnetic coupling between the Ni(II) ions. mdpi.com The study of the temperature dependence of the magnetic susceptibility allows for the determination of the exchange coupling constant (J), which quantifies the strength of the magnetic interaction.
The following table summarizes the expected magnetic behavior for some metal complexes of Schiff base ligands.
| Metal Ion Configuration | Type of Complex | Expected Magnetic Behavior | Typical Magnetic Moment (μ_eff) or Exchange Coupling (J) |
| Mn(II) (d⁵, high spin) | Mononuclear | Paramagnetic | ~5.84 B.M. researchgate.net |
| Fe(II) (d⁶, high spin) | Mononuclear | Paramagnetic | ~5.12 B.M. researchgate.net |
| Ni(II) (d⁸) in {Ni₂Y} | Trinuclear | Ferromagnetic coupling | J = +0.36 cm⁻¹ mdpi.com |
| Cu(II) (d⁹) in dicopper(II) complex | Dinuclear | Antiferromagnetic coupling | -2J = 69–124 cm⁻¹ |
Reactivity, Reaction Mechanisms, and Transformation Pathways
Role of Intramolecular Hydrogen Bonding in Modulating Reactivity
A significant feature in the structure of 2-[(2,3-Dimethylanilino)methyl]phenol and related ortho-aminophenols is the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group (donor) and the nitrogen atom of the amino group (acceptor). wikipedia.orgvedantu.com This interaction forms a stable six-membered pseudo-ring structure. nih.gov In a related Schiff base, 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol, an S(6) ring motif is formed due to this intramolecular O—H⋯N hydrogen bond. nih.gov
The presence of this hydrogen bond has several implications for the molecule's reactivity:
Reduced Acidity of the Phenolic Proton: The hydrogen bond partially neutralizes the acidic proton of the hydroxyl group, making it less available for abstraction by a base.
Decreased Nucleophilicity of the Nitrogen: The involvement of the nitrogen's lone pair in the hydrogen bond reduces its availability to act as a nucleophile or a Brønsted-Lowry base.
Conformational Rigidity: The molecule is held in a more rigid conformation, which can influence its interaction with other reagents by presenting a specific steric environment. Studies on various 2-substituted phenols show that the strength of this intramolecular bond can be influenced by other substituents on the ring. acs.org For instance, electron-withdrawing groups can fortify the intramolecular hydrogen bond. acs.org
This internal stabilization can affect reaction pathways. For example, reactions that require a free hydroxyl or amino group may proceed slower or require harsher conditions to disrupt the hydrogen bond. Conversely, the fixed conformation may favor certain cyclization or rearrangement reactions. The high melting point of 2-aminophenol (B121084) (174 °C) compared to similar compounds is attributed to this hydrogen bonding. wikipedia.org
Electrophilic Aromatic Substitution Reactions on the Phenolic Moiety
The phenolic ring in this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the hydroxyl group. byjus.comyoutube.com This group directs incoming electrophiles primarily to the ortho and para positions relative to it. byjus.com
The directing effects of the substituents can be summarized as follows:
-OH group: A very strong activating, ortho-, para-directing group.
-CH₂-NH-Ar group: This aminomethyl group is also activating and ortho-, para-directing.
Given the substitution pattern of this compound, the available positions for electrophilic attack on the phenolic ring are C4 and C6.
| Position on Phenolic Ring | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |
| C4 (para to -OH) | Strongly activated by -OH; Activated by -CH₂NHAr | Less hindered | Highly favored site for substitution |
| C6 (ortho to -OH) | Strongly activated by -OH; Deactivated by proximity to -CH₂NHAr | More hindered by the bulky anilinomethyl group | Less favored site for substitution |
Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur predominantly at the C4 position. byjus.commasterorganicchemistry.comlibretexts.org The high reactivity of phenols often means that these reactions can proceed under mild conditions, sometimes even without a Lewis acid catalyst for reactions like halogenation. byjus.com However, strong oxidizing conditions, such as using concentrated nitric acid, can lead to degradation and the formation of tarry materials instead of the desired substitution product. libretexts.org In some cases, multiple substitutions can occur, as seen in the reaction of phenol (B47542) with bromine water to form 2,4,6-tribromophenol. byjus.comnist.gov
Oxidation and Redox Chemistry of the Phenolic Structure and Amine Functionality
Both the phenolic hydroxyl group and the secondary amine functionality are susceptible to oxidation. ustc.edu.cn The redox chemistry is often complex, involving one-electron transfer steps to form radical intermediates. acs.orgnih.gov
Oxidation of the Phenolic Moiety: Phenols are readily oxidized, often to form quinone-type structures. libretexts.orgyoutube.comyoutube.com The oxidation of the phenolic ring in this compound would likely proceed via a phenoxy radical intermediate. nih.gov This radical can then undergo further reactions. The process is initiated by a one-electron oxidation. nih.gov In related systems, the phenoxy radical can be further oxidized by another equivalent of the oxidizing agent to a cation, which is then attacked by nucleophiles like water. nih.gov The redox potential of phenols is a key factor in their reactivity. acs.org
Oxidation of the Amine Functionality: The secondary amine can also be oxidized. In studies of p-aminophenol, it has been suggested that the amino group is oxidized before the hydroxyl group in non-aqueous media. ustc.edu.cn The oxidation can lead to the formation of radical cations and, subsequently, imines or coupled dimeric structures. ustc.edu.cn
Stability Studies and Degradation Pathways of the Compound under Various Conditions
Phenolic Mannich bases can exhibit instability under certain conditions, leading to degradation. nih.govnih.gov A primary degradation pathway for ortho-phenolic Mannich bases is deamination (loss of the amine group) to generate a highly reactive intermediate known as an ortho-quinone methide (o-QM). nih.govnih.gov
Key Degradation Pathways:
Thermal Degradation: Heating can promote the elimination of the amine moiety to form the o-QM. This intermediate is electrophilic and can subsequently react with nucleophiles present in the system or undergo polymerization.
Acid/Base Instability:
In acidic conditions , protonation of the amine can make it a better leaving group, facilitating its elimination and the formation of the o-QM.
In basic conditions , deprotonation of the phenol to a phenoxide can also influence stability, though the primary thermal degradation pathway often involves the amine leaving group.
Hydrolytic Instability: The C-N bond in the Mannich base can be susceptible to hydrolysis, particularly under acidic conditions, which could lead to the reverse Mannich reaction, breaking the molecule down into its constituent phenol, formaldehyde, and amine precursors.
Studies on related Mannich bases have investigated their stability, often in the context of their biological activity, and have noted that degradation can occur. nih.govrsc.org The formation of reactive intermediates like o-QMs is a key aspect of the chemistry of these compounds. nih.gov
Photochemical and Thermochemical Transformation Mechanisms
Photochemical Transformations: Phenolic compounds can undergo photochemical transformations when exposed to UV light. nih.govunito.it The absorption of light can excite the molecule to a higher energy state, leading to reactions not observed under thermal conditions. For phenols, this can involve the formation of phenoxy radicals via photosensitized oxidation. researchgate.net These highly reactive radicals can then initiate a cascade of reactions, including dimerization or reaction with other molecules. unito.it In related systems like 2-arylamino-anthraquinones, photochemical reactions can induce rearrangements, such as the migration of an aryl group. researchgate.net A potential photochemical pathway for this compound could involve the homolytic cleavage of the C-N bond or oxidation of the phenol or amine groups mediated by light.
Thermochemical Transformations: As mentioned in the stability section (6.4), the primary thermochemical transformation is the elimination of the 2,3-dimethylaniline (B142581) moiety to form an ortho-quinone methide (o-QM). nih.gov This reaction is a type of retro-Mannich reaction.
Mechanism of o-QM Formation:
The molecule is heated.
The C-N bond cleaves, with the amine (2,3-dimethylaniline) acting as a leaving group.
Simultaneously, the phenolic proton is lost, and a double bond forms between the methylene (B1212753) carbon and the ring, resulting in the o-QM.
This o-QM intermediate is a key player in the thermochemical reactivity of phenolic Mannich bases, readily participating in cycloaddition reactions or reacting with various nucleophiles. nih.gov
Advanced Materials Science and Catalytic Applications
Utilization in Polymer and Resin Chemistry for Enhanced Material Performance
Phenolic Mannich bases are recognized for their ability to influence the properties and curing characteristics of various polymer systems. The presence of the phenolic hydroxyl group and the amine functionality allows these molecules to act as accelerators, curing agents, or structural modifiers.
Phenol-formaldehyde (PF) resins are thermosetting polymers that require catalysts or hardeners to facilitate cross-linking (curing). The curing of PF resins can be accelerated by various means, including the addition of amines or other accelerators. google.comepo.org In base-catalyzed PF resins (resols), the reaction rate increases with pH, with the phenoxide anion being the reactive species that reacts with formaldehyde. minia.edu.eg The amine group present in Mannich bases can influence the pH and catalyze the condensation reactions. google.comepo.org For novolac resins, which are produced with an excess of phenol (B47542) and require a curing agent, a methylene (B1212753) donor like hexamethylenetetramine (HMT) is typically used to form cross-links. minia.edu.egakrochem.com
While direct studies detailing the use of 2-[(2,3-Dimethylanilino)methyl]phenol as a primary catalyst for PF resins are not prominent in the available literature, its structural components suggest a potential role. The tertiary amine can act as a base to promote condensation, and the phenolic body can be integrated into the polymer network. Research on amino-terminated highly branched polyurea has shown that introducing amine functionalities can accelerate the curing speed of PF resins, reduce the gel time, and produce co-condensation structures. nih.gov This suggests that phenolic Mannich bases could similarly serve as accelerators, potentially enhancing the curing rate and final properties of the resin. The structure of high-ortho phenolic resins is more ordered and retains a highly reactive para-position, leading to faster curing. nih.gov
The utility of phenolic Mannich bases is well-documented in epoxy and polyurethane systems, where they serve as highly effective curing agents and synthetic intermediates.
In epoxy resin systems , Mannich bases are favored as curing agents that enhance both processing and performance. pcimag.com The key advantages they offer include:
Accelerated Cure Rate: The phenolic hydroxyl group in the Mannich base structure acts as a catalyst for the curing reaction between the amine and the epoxy groups, enabling rapid curing even at low temperatures (e.g., 5°C). pcimag.comemerald.com
Improved Compatibility and Appearance: The aromatic nature of the phenol enhances compatibility with common epoxy resins, leading to cured films that are clear, smooth, and glossy, with a reduced tendency for amine bloom. pcimag.com
Enhanced Performance: These curing agents contribute to excellent chemical resistance and adhesion. emerald.com They are frequently used in high-solid, solvent-based coatings for demanding applications like industrial and marine environments. emerald.comulprospector.com
| Property | Benefit/Characteristic | Reference |
|---|---|---|
| Cure Rate | Fast curing, effective at low temperatures (below 0°C for some types). | emerald.comulprospector.com |
| Surface Appearance | Reduces amine bloom, provides smooth and glossy films. | pcimag.com |
| Adhesion | Excellent adhesion due to the presence of hydroxyl groups. | emerald.com |
| Chemical Resistance | Good to excellent, superior to polyamides but less than aromatic amines. | emerald.com |
| Moisture Tolerance | Can be applied and cured under cold or damp conditions. | emerald.comulprospector.com |
In polyurethane systems , phenolic Mannich bases are used as precursors to synthesize "Mannich polyols". upb.ro These are aminic polyether polyols with an aromatic structure, created by reacting the Mannich base with alkylene oxides like propylene (B89431) oxide or ethylene (B1197577) oxide. upb.ro These specialized polyols are then reacted with isocyanates to produce rigid polyurethane foams. The inclusion of the aromatic Mannich base structure imparts desirable properties to the final foam, such as high thermal stability and fire resistance, due to the low mobility and high thermostability of the aromatic structures compared to conventional aliphatic polyols. upb.ro
Functionalization of high-performance polymers is a key strategy for developing advanced materials with tailored properties. Poly(ether ether ketone), or PEEK, is a semi-crystalline polymer known for its exceptional thermal stability and chemical resistance, making it a candidate for demanding applications. researchgate.netresearchgate.net One area of active research is its use in lithium-ion batteries (LIBs). researchgate.net
While polyolefin separators are common in LIBs, they can suffer from low thermal stability. researchgate.net PEEK is an ideal candidate for a separator material, but its processing into a suitable porous structure is challenging. researchgate.net Research has focused on the chemical modification of PEEK, most commonly through sulfonation to create sulfonated PEEK (SPEEK). ebrary.netmdpi.com This process introduces sulfonic acid groups onto the polymer backbone, enhancing its hydrophilicity and proton conductivity, which is crucial for applications like proton exchange membrane fuel cells (PEMFCs). mdpi.com
There is no specific literature detailing the functionalization of PEEK with this compound for lithium battery applications. However, the Mannich reaction is a versatile tool for introducing amine functionalities into molecules, which can significantly alter their properties. nih.gov In principle, a molecule like this compound could be used to introduce polar, nitrogen-containing groups onto a polymer backbone, potentially improving properties like electrolyte wettability or adhesion between battery components. A PEEK-based separator has demonstrated excellent thermal stability, showing no deformation even at 350°C, and superior electrolyte uptake compared to commercial PE separators. researchgate.net
Catalytic Applications in Organic Synthesis and Transformations
The inherent reactivity of the phenolic hydroxyl and amine groups makes Mannich bases, including this compound, attractive candidates for roles in catalysis.
Mannich bases are versatile compounds that can be readily modified to create a diverse selection of ligands for metal-catalyzed reactions. researchgate.net Phenolic Mannich bases are particularly interesting as they contain both nitrogen and oxygen donor atoms, allowing them to act as bidentate N,O-ligands. Such ligands can form stable chelate complexes with a variety of transition metals, which is a foundational aspect of homogeneous catalysis. researchgate.netrutgers.edu The steric and electronic properties of the ligand can be fine-tuned by changing the substituents on the phenol and amine precursors, allowing for the optimization of catalytic activity and selectivity for specific reactions. rutgers.edu
The transition from homogeneous to heterogeneous catalysis aims to combine the high selectivity of the former with the ease of catalyst separation and recycling of the latter. nih.gov A ligand like this compound could potentially be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. This approach allows the active catalytic metal center, coordinated by the Mannich base ligand, to be easily recovered from the reaction mixture.
The functional groups within this compound suggest its potential to directly catalyze certain organic transformations.
Amination Reactions: The direct amination of phenols is a challenging but important reaction for synthesizing anilines. organic-chemistry.org Some catalytic systems, such as those using rhodium, facilitate this transformation by enabling the difficult keto-enol tautomerization of the phenol, followed by condensation with an amine. organic-chemistry.org While not a direct catalyst in this mechanism, the structure of this compound is the product of a related transformation (the Mannich reaction), which itself is a cornerstone C-N bond-forming reaction. nih.govacs.org The tertiary amine within the Mannich base structure can also act as a base catalyst in various reactions.
Trimerization: The trimerization of isocyanates to form polyisocyanurate (PIR) foams is a critical reaction in the polyurethane industry, often catalyzed by tertiary amines or other basic compounds. The catalytic mechanism involves the activation of the isocyanate monomer by the catalyst. Given that Mannich bases derived from phenols are used to create polyols for polyurethane foams, and these bases contain a tertiary amine, it is plausible that they could exhibit catalytic activity towards isocyanate trimerization, either as a primary catalyst or as a co-catalyst that also gets incorporated into the final polymer structure.
Development of Photoactive and Luminescent Materials
The investigation into photoactive and luminescent materials has identified Schiff bases, and by extension their hydrogenated derivatives like this compound, as a promising class of compounds. The structural features of these molecules, particularly the presence of an intramolecular hydrogen bond and tunable electronic properties, make them ideal candidates for materials that interact with light. Research often focuses on the Schiff base analogue, 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol, which is readily synthesized and provides a foundational model for understanding the photophysical behavior of this family of compounds.
Photochromic and thermochromic compounds are materials that undergo a reversible change in color upon exposure to light or heat, respectively. For salicylideneaniline-type Schiff bases, this phenomenon is typically driven by an enol-keto photoisomerization acs.org. The design of these materials hinges on controlling the molecular structure and the intermolecular interactions within the crystal lattice.
The synthesis of the foundational Schiff base, 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol, is a straightforward condensation reaction. Equimolar amounts of 2,3-dimethylaniline (B142581) and salicylaldehyde (B1680747) are refluxed in a solvent such as methanol (B129727). Upon cooling, the product crystallizes, yielding the target compound nih.gov. This simple synthesis allows for the creation of a wide array of derivatives by modifying the starting aniline (B41778) or aldehyde.
The photochromic activity of these compounds is intimately linked to their molecular conformation. Studies have shown that non-planar, or sterically hindered, salicylideneanilines tend to be photochromic in the crystalline state, whereas planar molecules are often not acs.org. The non-planar structure of 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol, where the dimethylaniline and salicylaldehyde groups are twisted relative to each other at a significant dihedral angle, provides the necessary free volume for the isomerization to occur in the solid state acs.orgnih.gov. Thermochromism in related systems can be achieved by incorporating the Schiff base into a matrix with a developer and a solvent, where temperature changes alter the molecular equilibrium between the colored and colorless forms mdpi.commedcraveonline.com.
| Structural Feature | Influence on Photochromism | Rationale |
|---|---|---|
| Steric (non-planar) Conformation | Promotes photochromism | Provides sufficient space in the crystal lattice for the enol-keto photoisomerization to occur. |
| Planar Conformation | Inhibits photochromism | Dense crystal packing restricts the molecular rearrangement required for the color change. |
| Substituents like tert-Butyl | Increases likelihood of photochromism | These bulky groups force a more steric and less dense crystal structure. |
| Substituents like 2-Pyridyl | Decreases likelihood of photochromism | These groups tend to favor more planar and densely packed structures. |
Derivatives of this compound, particularly its Schiff base analogues, exhibit interesting luminescent properties, making them candidates for applications in optical devices such as Organic Light Emitting Diodes (OLEDs) mdpi.com. The fluorescence of these compounds often arises from an Excited-State Intramolecular Proton Transfer (ESIPT) process. In this mechanism, upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the imine nitrogen atom, creating a transient keto-tautomer that is responsible for the observed fluorescence, which typically appears as a large Stokes-shifted emission mdpi.com.
The luminescent properties, including emission wavelength and quantum efficiency, are highly sensitive to the molecular environment. Studies on related Schiff bases show that the emission maxima and quantum yields can be tuned by changing the polarity of the solvent mdpi.com. For instance, in some macrocyclic Schiff bases, an increase in solvent polarity leads to a hypsochromic (blue) shift of the emission bands mdpi.com. When these compounds are deposited as thin films, they can exhibit broad emission spectra, a desirable feature for use in solid-state lighting applications like LEDs mdpi.com.
Furthermore, these Schiff base ligands can be complexed with metal ions, particularly lanthanides like Europium (Eu³⁺) and Samarium (Sm³⁺), to produce materials with sharp, characteristic emission bands researchgate.netresearchgate.net. The ligand absorbs light and efficiently transfers the energy to the metal ion, which then luminesces. This "antenna effect" is a key strategy in designing highly luminescent materials for optical and bio-imaging applications researchgate.net.
| Compound Type | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Salicylidene-aniline derivative | Cyclohexane | ~350 | >540 | Not Reported |
| Macrocyclic Schiff Base (L1) | DMSO | 350 | 516 | 0.70 |
| Macrocyclic Schiff Base (L1) | Chloroform | 350 | 454 | 0.14 |
| Eu(III) Schiff Base Complex | DMF | Not Reported | 619 (5D0→7F2) | Not Reported |
Exploration of Novel Analytical Methodologies Leveraging the Compound or its Derivatives
The unique chemical properties of this compound and its derivatives make them suitable for use in novel analytical methodologies. A significant area of exploration is their application as chemosensors for the detection of specific analytes, particularly metal ions. Schiff bases derived from salicylaldehyde are well-known for their ability to act as ligands, binding to metal ions and producing a detectable signal, often a change in color or fluorescence intensity mdpi.com.
Derivatives of the title compound can be designed as selective and sensitive fluorescent sensors. The binding of a target metal ion to the N,O-donor pocket of the Schiff base can modulate the ESIPT process, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. This response can be used to quantify the concentration of the analyte. For example, Schiff base sensors have been developed to detect ions such as arsenate with high sensitivity mdpi.com.
In addition to optical sensing, electrochemical methods can also be employed. Potentiometric titration in non-aqueous solvents has been shown to be an effective method for the quantitative determination of functional groups in related phenolic compounds, such as 2,4,6-tris[(dimethylamino)methyl]phenol researchgate.net. This technique allows for the differentiation and quantification of the acidic phenolic group and the basic amino groups within the molecule, which could be adapted for quality control or reaction monitoring.
Furthermore, the core components of the title compound—phenols and aromatic amines—are themselves important analytes in environmental science. Established analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, are routinely used for their determination in air and other environmental matrices epa.govnih.gov.
Future Research Directions and Emerging Trends
Design and Synthesis of Diverse Metal Complexes for Targeted Catalytic Performance
A significant future direction lies in the synthesis and characterization of a wide array of metal complexes incorporating the 2-[(2,3-Dimethylanilino)methyl]phenol ligand. The N,O-donor set of the ligand is well-suited for coordinating with a variety of transition metals, such as copper, cobalt, manganese, and palladium, which are known for their catalytic prowess. derpharmachemica.comderpharmachemica.comresearchgate.net Research has shown that aminophenol-based ligands have a substantial and growing impact on catalysis, including areas like homogeneous catalysis and small molecule activation. derpharmachemica.comderpharmachemica.com
Future synthetic efforts could focus on reacting this compound with various metal salts (e.g., chlorides, nitrates, acetates) to generate mononuclear or polynuclear complexes. ugm.ac.idmdpi.comnih.gov The synthesis of the precursor Schiff base, 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol, is achieved by the simple condensation of 2,3-dimethylaniline (B142581) and salicylaldehyde (B1680747), which can then be reduced to the target aminophenol ligand. nih.govresearchgate.net This aminophenol ligand can then be used to create complexes with targeted catalytic activities. For instance, copper complexes are known to catalyze aerobic oxidation reactions, mimicking enzymes like phenoxazinone synthase. nih.govrsc.org Similarly, cobalt complexes with aminophenolate ligands have been explored for their redox activity and potential in C-C coupling reactions. nih.govderpharmachemica.com
The sterically demanding 2,3-dimethylphenyl group is expected to influence the coordination geometry around the metal center, potentially creating unique active sites that could lead to high selectivity in catalytic transformations. derpharmachemica.com Research could systematically explore the catalytic efficiency of these new complexes in reactions such as:
Oxidation of alcohols and phenols: Building on the known activity of copper and manganese aminophenol complexes. nih.govrsc.org
C-C and C-N cross-coupling reactions: Leveraging the redox-active nature of the ligand and metal center, similar to established palladium and cobalt systems. derpharmachemica.comderpharmachemica.com
Polymerization reactions: Analogous to how related aminophenols are used as catalysts and accelerators in epoxy and polyurethane chemistry. wikipedia.org
A systematic study varying the metal center and reaction conditions would be crucial for developing highly active and selective catalysts.
Investigation of Supramolecular Architectures and Self-Assembly Processes
The study of how molecules interact to form larger, ordered structures is a key area of modern chemistry. The this compound ligand possesses both hydrogen bond donor (O-H and N-H) and acceptor (N and O) sites, making it an excellent building block for supramolecular assemblies. researchgate.net The principles of aniline-phenol recognition through hydrogen bonding are well-established and can be applied here to predict and control crystal packing. researchgate.net
Future research should involve the detailed crystallographic analysis of the ligand and its metal complexes to understand the non-covalent interactions, such as hydrogen bonding (O-H···N, N-H···O) and π–π stacking, that direct their self-assembly. nih.govresearchgate.netnih.gov The crystal structure of the related Schiff base precursor, 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol, reveals an intramolecular O-H···N hydrogen bond forming a stable six-membered ring, a feature likely to be present in the reduced aminophenol ligand as well. nih.govresearchgate.net
By modifying the ligand periphery or the counter-ions in its metal complexes, it may be possible to program the self-assembly process to create specific supramolecular architectures, such as chains, sheets, or three-dimensional networks. researchgate.netresearchgate.net These ordered structures could find applications in:
Crystal engineering: Designing materials with predictable structures and properties. researchgate.net
Host-guest chemistry: Creating porous materials capable of encapsulating smaller molecules.
Molecular recognition: Developing sensors based on specific binding interactions.
Computational Design of Derivatives with Tailored Electronic and Photophysical Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules before they are synthesized. mdpi.comresearchgate.netnih.gov This approach can be applied to this compound and its derivatives to accelerate the discovery of new functional materials.
Future computational studies could focus on:
Predicting Molecular Geometries: DFT calculations can accurately model the ground-state geometries of the ligand and its metal complexes, providing insights into bond lengths, bond angles, and steric effects. researchgate.net
Tailoring Electronic Properties: By adding different substituent groups to the aromatic rings of the ligand, it is possible to tune its electronic properties. DFT can calculate the energies of the Frontier Molecular Orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and electronic absorption spectra of the compounds. researchgate.netnih.gov This allows for the in-silico design of ligands with specific energy gaps for targeted applications.
Simulating Photophysical Properties: Time-Dependent DFT (TD-DFT) can be used to predict the UV-visible absorption and fluorescence spectra of the compounds and their metal complexes. nih.govresearchgate.net This is particularly relevant for developing new phosphorescent materials for applications like organic light-emitting diodes (OLEDs) or cellular imaging agents. researchgate.netrsc.orghud.ac.uk
The table below illustrates hypothetical data that could be generated from such computational studies, comparing the parent ligand with a designed derivative.
| Compound | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Energy Gap (eV) | Predicted λmax (nm) |
| This compound | -5.80 | -1.20 | 4.60 | 310 |
| 2-[(2,3-Dimethyl-5-nitroanilino)methyl]-4-chlorophenol (Hypothetical) | -6.50 | -2.50 | 4.00 | 355 |
These theoretical investigations would guide synthetic chemists toward the most promising derivatives with desired electronic and photophysical characteristics, saving significant time and resources. mdpi.com
Integration into Hybrid Materials and Nanocomposites for Advanced Functionalities
The functional groups on this compound make it an ideal candidate for incorporation into larger material systems, such as polymers, metal-organic frameworks (MOFs), or nanocomposites. wikipedia.orgnih.gov This integration can lead to hybrid materials with enhanced or entirely new properties.
Emerging trends in this area include:
Polymer-Supported Catalysts: The ligand or its metal complexes could be grafted onto a polymer backbone. nih.gov This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.
Functional MOFs: The ligand can be used as an organic linker to construct MOFs. nih.gov The porous nature of MOFs, combined with the catalytic or photophysical properties of the embedded aminophenol complex, could lead to materials for gas storage, separation, or heterogeneous catalysis. researchgate.netnih.gov
Nanocomposites: Incorporating the ligand or its complexes into nanomaterials (e.g., silica (B1680970) nanoparticles, carbon nanotubes) can improve their stability and create multifunctional composites. For example, a related compound, 2,4,6-Tris(dimethylaminomethyl)phenol, is used in epoxy resin composites as a curing accelerator. wikipedia.org
Research in this area will bridge the gap between molecular chemistry and materials science, opening doors to advanced applications in fields ranging from industrial catalysis to smart coatings and adhesives.
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Insights
Understanding how a catalyst works at a molecular level is crucial for improving its performance. Advanced spectroscopic techniques, particularly in-situ and operando methods, allow researchers to study catalysts under actual reaction conditions. nih.govchimia.chresearchgate.net These techniques are vital for elucidating the reaction mechanisms of catalysis involving complexes of this compound.
Future research should employ a suite of spectroscopic tools to probe catalytic cycles:
Operando Spectroscopy: Techniques like Raman, Infrared (IR), and UV-Vis spectroscopy can be used to monitor the changes in the catalyst and the formation of intermediates as the reaction proceeds. nih.govchimia.chyoutube.com This provides a dynamic picture of the catalyst's structure-activity relationship. chimia.ch
X-ray Absorption Spectroscopy (XAS): This synchrotron-based technique is highly effective for determining the oxidation state and local coordination environment of the metal center in a catalyst during a reaction. chimia.chresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., those with Cu(II) or Mn(II)), EPR can provide detailed information about the electronic structure and can be used to detect radical intermediates that may form during the catalytic process. rsc.org
By combining the data from these advanced techniques with kinetic studies and computational modeling, a comprehensive understanding of the catalytic mechanisms can be achieved. rsc.orgchimia.ch This knowledge is indispensable for the rational design of next-generation catalysts based on the this compound framework.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[(2,3-Dimethylanilino)methyl]phenol to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, adjusting stoichiometric ratios of 2,3-dimethylaniline and salicylaldehyde derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) can enhance coupling efficiency. Purification via column chromatography using silica gel (60–120 mesh) and eluents like ethyl acetate/hexane (1:4 v/v) improves purity. Monitoring reaction progress with TLC (Rf ~0.5 in 20% EtOAc/hexane) and confirming purity via HPLC (C18 column, acetonitrile/water gradient) are critical steps .
Q. What spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer : A multi-technique approach is essential:
- X-ray crystallography (e.g., Bruker Kappa APEXII CCD diffractometer) resolves the crystal structure, revealing hydrogen-bonding networks (e.g., N–H···O and O–H···O interactions) and occupancy ratios of substituents (e.g., 0.869:0.131 for dimethylanilino groups) .
- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and methyl group splitting patterns .
- FT-IR confirms functional groups (e.g., O–H stretch at ~3400 cm⁻¹, C–N stretch at ~1250 cm⁻¹) .
Q. How does the compound’s hydrogen-bonding network influence its stability?
- Methodological Answer : Intra- and intermolecular hydrogen bonds (e.g., S(6) ring motifs via N–H···O and O–H···O interactions) stabilize the crystal lattice. Computational modeling (e.g., density functional theory) can quantify bond energies, while thermal gravimetric analysis (TGA) assesses decomposition temperatures linked to hydrogen-bond strength .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s reactivity under environmental conditions?
- Methodological Answer : Use split-plot or randomized block designs (e.g., 4 replicates with 5 plants each) to assess photodegradation or hydrolysis in simulated ecosystems. Variables include pH (4–9), UV exposure (254 nm), and microbial activity. Analyze degradation products via LC-MS/MS and quantify half-lives using first-order kinetics models .
Q. How can researchers resolve contradictions in data regarding the compound’s adsorption behavior on indoor surfaces?
- Methodological Answer : Contradictions often arise from surface heterogeneity. Use microspectroscopic imaging (e.g., AFM or ToF-SIMS) to map adsorption sites on materials like glass or cellulose. Pair with batch adsorption experiments (Langmuir/Freundlich isotherms) to correlate surface roughness or hydrophobicity with adsorption capacity .
Q. What advanced techniques elucidate the compound’s interactions with biological macromolecules?
- Methodological Answer : Employ:
- Surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values) with enzymes like cytochrome P450.
- Molecular docking simulations (AutoDock Vina) to predict binding poses in active sites.
- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .
Q. How can environmental risk assessments account for abiotic/biotic transformations of this compound?
- Methodological Answer : Long-term ecological studies (e.g., Project INCHEMBIOL framework) integrate:
- Biotic transformation assays (soil microcosms with LC-MS/MS monitoring).
- Abiotic studies (photolysis in quartz reactors with actinometric controls).
- Toxicity profiling (Daphnia magna EC50, algal growth inhibition) to model ecological risks .
Key Research Findings
- The compound’s crystal lattice stability is driven by O–H···O hydrogen bonds forming infinite chains along the b-axis .
- Environmental degradation pathways include photolytic cleavage of the C–N bond, yielding 2,3-dimethylaniline and salicylaldehyde derivatives .
- Competitive adsorption on indoor surfaces is pH-dependent, with higher uptake observed on polar surfaces at neutral pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
